N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide
Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a complex organic compound characterized by the presence of a fluorophenoxy group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenoxyethyl intermediate, which is then reacted with 4-methyl-3,5-dinitrobenzenesulfonyl chloride under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial processes often employ advanced techniques such as catalytic reactions and automated systems to optimize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing redox reactions within cells, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-fluorophenoxy)ethyl)acetamide: Shares the fluorophenoxyethyl group but lacks the nitro and sulfonamide groups.
4-methyl-3,5-dinitrobenzenesulfonamide: Contains the nitro and sulfonamide groups but lacks the fluorophenoxyethyl group.
Uniqueness
N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O7S/c1-10-14(18(20)21)8-13(9-15(10)19(22)23)27(24,25)17-6-7-26-12-4-2-11(16)3-5-12/h2-5,8-9,17H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLUJHAHRKNAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160993 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105234-79-4 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105234-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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